molecular formula C29H32N2O6 B558621 (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid CAS No. 59768-74-0

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Cat. No.: B558621
CAS No.: 59768-74-0
M. Wt: 247.24 g/mol
InChI Key: HFYGXARWFBONMU-HSZRJFAPSA-N
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Description

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is commonly used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl ester group, which makes it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid typically involves the protection of the amino group of L-aspartic acid with a Boc group, followed by esterification of the carboxyl group. One common method involves the reaction of L-aspartic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as potassium bicarbonate. The reaction is carried out in an aqueous solution, and the product is obtained after several hours of stirring .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated reactors and controlled reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of various peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and substrates for biochemical assays .

Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It is also used in the preparation of prodrugs and drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .

Comparison with Similar Compounds

  • Boc-L-aspartic acid 4-benzyl ester
  • Boc-L-aspartic acid 4-tert-butyl ester
  • Boc-L-glutamic acid 4-methyl ester

Comparison: (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is unique due to its specific protecting groups, which provide stability and reactivity in peptide synthesis. Compared to Boc-L-aspartic acid 4-benzyl ester and Boc-L-aspartic acid 4-tert-butyl ester, the methyl ester group offers different reactivity and solubility properties. Boc-L-glutamic acid 4-methyl ester, on the other hand, has a similar structure but differs in the side chain, which affects its reactivity and applications .

Properties

IUPAC Name

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPSMPYVXFVVFA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450548
Record name Boc-L-aspartic acid 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59768-74-0
Record name Boc-L-aspartic acid 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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